molecular formula C19H15N3O5S B11555365 N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide

N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide

Cat. No.: B11555365
M. Wt: 397.4 g/mol
InChI Key: CPDCFUNOZOBWGM-UDWIEESQSA-N
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Description

N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of an azomethine group (-C=N-), and hydrazones are a subclass of Schiff bases formed by the condensation of hydrazides with aldehydes or ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 4-nitrothiophene-2-carbaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

4-nitrothiophene-2-carbaldehyde+2,2-diphenoxyacetohydrazideN’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide\text{4-nitrothiophene-2-carbaldehyde} + \text{2,2-diphenoxyacetohydrazide} \rightarrow \text{N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide} 4-nitrothiophene-2-carbaldehyde+2,2-diphenoxyacetohydrazide→N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The azomethine group can be reduced to an amine.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of new functional groups in place of the nitro group.

Scientific Research Applications

N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The azomethine group can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to the presence of the nitrothiophene moiety, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific reactivity or interactions, such as in medicinal chemistry or materials science.

Properties

Molecular Formula

C19H15N3O5S

Molecular Weight

397.4 g/mol

IUPAC Name

N-[(E)-(4-nitrothiophen-2-yl)methylideneamino]-2,2-diphenoxyacetamide

InChI

InChI=1S/C19H15N3O5S/c23-18(21-20-12-17-11-14(13-28-17)22(24)25)19(26-15-7-3-1-4-8-15)27-16-9-5-2-6-10-16/h1-13,19H,(H,21,23)/b20-12+

InChI Key

CPDCFUNOZOBWGM-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC(C(=O)N/N=C/C2=CC(=CS2)[N+](=O)[O-])OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OC(C(=O)NN=CC2=CC(=CS2)[N+](=O)[O-])OC3=CC=CC=C3

Origin of Product

United States

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